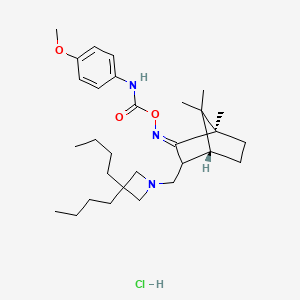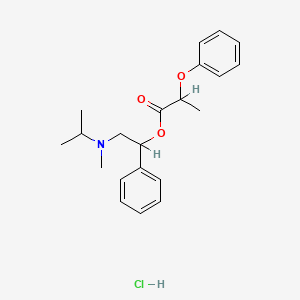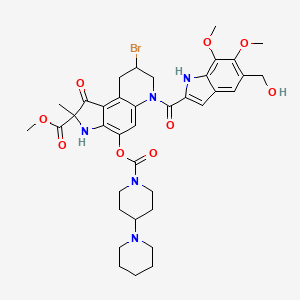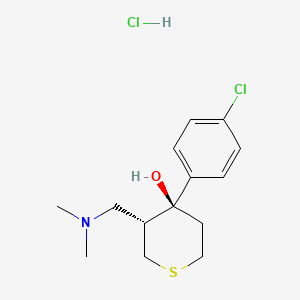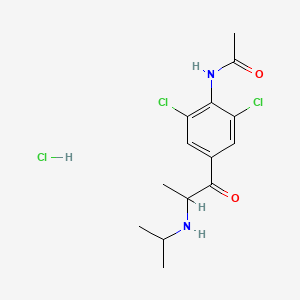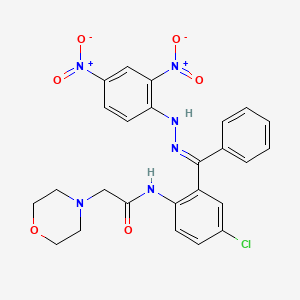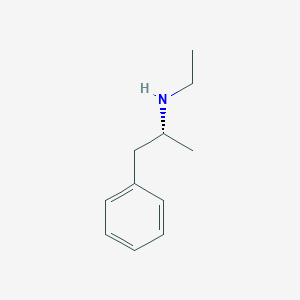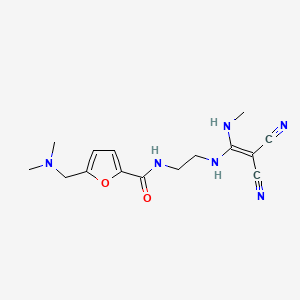
2-Furancarboxamide, N-(2-((2,2-dicyano-1-(methylamino)ethenyl)amino)ethyl)-5-((dimethylamino)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furancarboxamide, N-(2-((2,2-dicyano-1-(methylamino)ethenyl)amino)ethyl)-5-((dimethylamino)methyl)- is a complex organic compound that belongs to the class of furancarboxamides. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, characterized by the presence of multiple functional groups, makes it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxamide, N-(2-((2,2-dicyano-1-(methylamino)ethenyl)amino)ethyl)-5-((dimethylamino)methyl)- typically involves multi-step organic reactions. The process may start with the preparation of the furan ring, followed by the introduction of the carboxamide group. The subsequent steps involve the addition of the dicyano and dimethylamino groups under controlled reaction conditions, such as specific temperatures, pressures, and catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as solvent selection and purification techniques, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Furancarboxamide, N-(2-((2,2-dicyano-1-(methylamino)ethenyl)amino)ethyl)-5-((dimethylamino)methyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while substitution reactions can lead to the formation of substituted furancarboxamides.
Scientific Research Applications
2-Furancarboxamide, N-(2-((2,2-dicyano-1-(methylamino)ethenyl)amino)ethyl)-5-((dimethylamino)methyl)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Furancarboxamide, N-(2-((2,2-dicyano-1-(methylamino)ethenyl)amino)ethyl)-5-((dimethylamino)methyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Furancarboxamide, N-(2-((2,2-dicyano-1-(methylamino)ethenyl)amino)ethyl)-5-((dimethylamino)methyl)- include other furancarboxamides and related organic molecules with similar functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit unique reactivity, stability, and biological activity, making it a valuable subject for research and application.
Properties
CAS No. |
135017-13-9 |
|---|---|
Molecular Formula |
C15H20N6O2 |
Molecular Weight |
316.36 g/mol |
IUPAC Name |
N-[2-[[2,2-dicyano-1-(methylamino)ethenyl]amino]ethyl]-5-[(dimethylamino)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C15H20N6O2/c1-18-14(11(8-16)9-17)19-6-7-20-15(22)13-5-4-12(23-13)10-21(2)3/h4-5,18-19H,6-7,10H2,1-3H3,(H,20,22) |
InChI Key |
VMQSCNIMUYUGLV-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=C(C#N)C#N)NCCNC(=O)C1=CC=C(O1)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


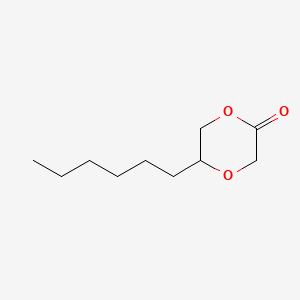
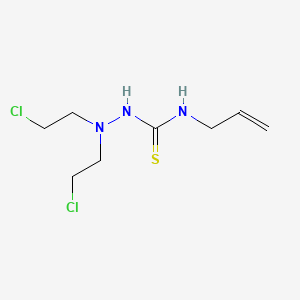
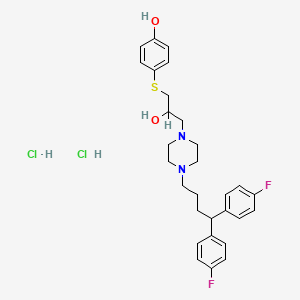
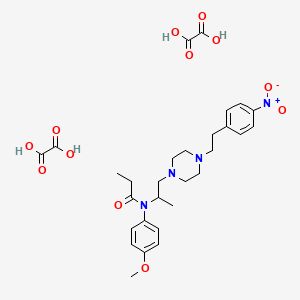
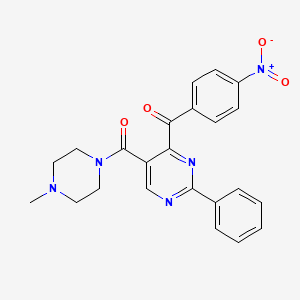
![[3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12761017.png)
